molecular formula C15H14N6O3S B11024046 N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11024046
M. Wt: 358.4 g/mol
InChI Key: XRZOMLIQBAHORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide: is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, combines the structural features of thiadiazole and quinazolinone, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiadiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the quinazolinone moiety can yield dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide, N-chlorosuccinimide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydroquinazolinone derivatives.

    Substitution Products: Halogenated thiadiazole derivatives.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.

    Biological Studies: It has been used in studies investigating enzyme inhibition and receptor binding, providing insights into its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide stands out due to its combined structural features of thiadiazole and quinazolinone, which confer unique biological activities. Its ability to interact with DNA and inhibit key enzymes makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C15H14N6O3S

Molecular Weight

358.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C15H14N6O3S/c1-9-19-20-15(25-9)18-12(22)6-16-13(23)7-21-8-17-11-5-3-2-4-10(11)14(21)24/h2-5,8H,6-7H2,1H3,(H,16,23)(H,18,20,22)

InChI Key

XRZOMLIQBAHORF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.